4-Chloro-N-(cyclopropylmethyl)aniline
Overview
Description
4-Chloro-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a chloro group at the para position of the aniline ring and a cyclopropylmethyl group attached to the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline typically involves the reaction of 4-chloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(cyclopropylmethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitrosoanilines and nitroanilines.
Reduction Reactions: Products include cyclopropylmethylamines and other reduced derivatives.
Scientific Research Applications
4-Chloro-N-(cyclopropylmethyl)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. It can also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar in structure but lacks the cyclopropylmethyl group.
N-Cyclopropylmethyl aniline: Similar but lacks the chloro group.
4-Bromo-N-(cyclopropylmethyl)aniline: Similar but has a bromo group instead of a chloro group.
Uniqueness
4-Chloro-N-(cyclopropylmethyl)aniline is unique due to the presence of both the chloro and cyclopropylmethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMRFDUZTOOYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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